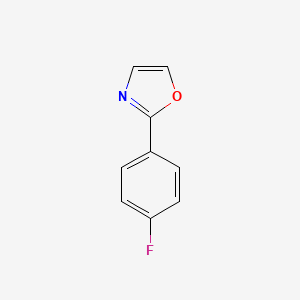

2-(4-Fluorophenyl)oxazole

Description

BenchChem offers high-quality 2-(4-Fluorophenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWONCNRYPUJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610286 | |

| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885268-39-3 | |

| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-(4-Fluorophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and structural features of 2-(4-Fluorophenyl)oxazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive models and comparative analysis with structurally related molecules to offer valuable insights for research and development applications.

Core Chemical Properties

Quantitative data for 2-(4-Fluorophenyl)oxazole is summarized in the table below. It is important to note that while some fundamental properties are confirmed, others are based on computational predictions and should be verified experimentally.

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO | |

| Molecular Weight | 163.15 g/mol | |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 242.0 ± 42.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.209 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 0.57 ± 0.10 | --INVALID-LINK-- |

| Solubility | Not available | |

| CAS Number | 885268-39-3 |

Chemical Structure and Conformation

The structure of 2-(4-Fluorophenyl)oxazole consists of a central oxazole ring substituted at the 2-position with a 4-fluorophenyl group.

Key Structural Identifiers:

-

SMILES: C1=CC(=CC=C1C2=NC=CO2)F

-

InChI: InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H

While a crystal structure for 2-(4-Fluorophenyl)oxazole is not publicly available, analysis of related compounds such as 2-(4-fluorophenyl)-1,3,4-oxadiazole and 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine provides insights into its likely conformation. The molecule is expected to be largely planar, although some torsion between the phenyl and oxazole rings may occur. The fluorine atom, being electron-withdrawing, influences the electronic properties of the phenyl ring.

Spectroscopic Data Analysis (Inferred)

-

¹H NMR: Aromatic protons of the fluorophenyl group would likely appear as multiplets in the range of 7.0-8.2 ppm. The protons on the oxazole ring would also resonate in the aromatic region, typically between 7.0 and 8.5 ppm.

-

¹³C NMR: Aromatic carbons would be observed in the range of 110-165 ppm. The carbon atom attached to the fluorine will show a characteristic coupling. The carbons of the oxazole ring typically appear in the region of 120-160 ppm.

-

FT-IR: Characteristic peaks would include C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and oxazole rings (1600-1400 cm⁻¹), and a strong C-F stretching band (around 1250-1000 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 163.15. Fragmentation would likely involve the loss of CO, HCN, and cleavage of the bond between the two rings.

Experimental Protocols: Synthesis of Substituted Oxazoles

While a specific, detailed protocol for the synthesis of 2-(4-Fluorophenyl)oxazole is not documented in the searched literature, general and robust methods for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles are well-established. These can be adapted for the target molecule.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. This is a versatile method for preparing various substituted oxazoles.

Conceptual Workflow:

Figure 1: Conceptual workflow of the Robinson-Gabriel oxazole synthesis.

General Protocol Outline:

-

The starting 2-acylamino-ketone is dissolved in an appropriate solvent.

-

A dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride) is added.

-

The reaction mixture is heated to facilitate cyclization and dehydration.

-

Work-up and purification (e.g., extraction, chromatography) yield the desired oxazole.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides an alternative route to oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).

Conceptual Workflow:

Figure 2: Conceptual workflow of the Van Leusen oxazole synthesis.

General Protocol Outline:

-

An aldehyde (in this case, 4-fluorobenzaldehyde would be the precursor) is reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base (e.g., potassium carbonate).

-

The reaction typically proceeds in a suitable solvent like methanol or aprotic polar solvents.

-

The reaction mixture is stirred, often with heating, to drive the formation of the oxazole ring.

-

Standard work-up and purification procedures are then employed to isolate the product.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathway interactions of 2-(4-Fluorophenyl)oxazole are not available in the current literature. However, the broader class of oxazole-containing compounds is known to exhibit a wide range of pharmacological activities, including:

-

Anticancer Properties: Many substituted oxazoles have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: Some oxazole derivatives have been investigated for their potential to modulate inflammatory pathways.

-

Antimicrobial Effects: The oxazole scaffold is present in some compounds with antibacterial and antifungal properties.

The presence of the 4-fluorophenyl group is a common feature in many biologically active compounds, often enhancing binding affinity to target proteins. Therefore, it is plausible that 2-(4-Fluorophenyl)oxazole could exhibit interesting biological properties, and it represents a candidate for inclusion in screening libraries for drug discovery programs.

As no specific signaling pathways have been identified for this compound, a diagrammatic representation cannot be provided at this time. Further research is required to elucidate its biological targets and mechanisms of action.

Conclusion

2-(4-Fluorophenyl)oxazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its chemical properties and structure based on available predictions and comparative analysis of related molecules. The synthetic routes outlined offer established methodologies for its preparation, enabling further investigation into its physical, chemical, and biological characteristics. Future research should focus on obtaining direct experimental data to validate the predicted properties and to explore the potential pharmacological profile of this compound.

The Oxazole Scaffold: A Comprehensive Review of a Privileged Core in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, stands as a cornerstone in medicinal chemistry. Its versatile structure allows for a wide array of substitutions, leading to derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of oxazole derivatives, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols for key assays and syntheses are provided, alongside visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of compounds.

Synthetic Strategies for the Oxazole Core

The construction of the oxazole ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones. This method is a robust and widely used approach for the preparation of 2,5-disubstituted oxazoles.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

-

Acylation of α-amino ketone: To a solution of an α-amino ketone hydrochloride (1.0 mmol) in a suitable solvent such as pyridine or a mixture of tetrahydrofuran and water, add an acylating agent like an acid chloride or anhydride (1.1 mmol) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cyclodehydration: Add a dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride (POCl₃), to the reaction mixture.

-

Heat the mixture to 80-120 °C for 1-3 hours.

-

After cooling, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a convenient route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This method is particularly useful for accessing oxazoles with a substituent at the 5-position.[1]

Experimental Protocol: Van Leusen Synthesis of 5-Substituted Oxazoles [1]

-

To a solution of an aldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.1 mmol) in methanol (10 mL), add potassium carbonate (K₂CO₃) (2.0 mmol).

-

Heat the reaction mixture to reflux and stir for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water (20 mL) and ethyl acetate (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the 5-substituted oxazole.

Anticancer Activity of Oxazole Derivatives

Oxazole derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant strains.[1] Their mechanisms of action are diverse, targeting key cellular processes such as cell cycle progression, signal transduction, and apoptosis.[1]

Table 1: Anticancer Activity of Representative Oxazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target | Reference |

| Combretastatin A-4 Analogue | A549 (Lung) | 0.002 | Tubulin Polymerization Inhibitor | [1] |

| S3I-M2001 | MDA-MB-231 (Breast) | ~10 | STAT3 Inhibitor | [2] |

| UK-1 | HeLa (Cervical) | 1.5 | Topoisomerase I Inhibitor | [1] |

| Oxazole-Indole Hybrid | HCT116 (Colon) | 0.08 | Microtubule Destabilizer | [1] |

Key Signaling Pathways Targeted by Anticancer Oxazoles

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival.[1] Some oxazole derivatives have been designed to inhibit STAT3 dimerization and subsequent signaling.[1]

PI3K/Akt/mTOR Signaling Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Oxadiazole derivatives, structurally related to oxazoles, have been shown to inhibit this pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the oxazole derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of Oxazole Derivatives

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. Oxazole derivatives have emerged as a promising class of antimicrobial compounds, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity of Representative Oxazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Oxazole-Thiazole Hybrid | Staphylococcus aureus | 3.12 | [3] |

| Escherichia coli | 6.25 | [3] | |

| Nitro-substituted Oxazole | Candida albicans | 1.56 | [3] |

| Oxazolidinone Analogue | Streptococcus pneumoniae | 0.5 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Prepare Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the oxazole derivative in the broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity of Oxazole Derivatives

Chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Oxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators.

Table 3: Anti-inflammatory Activity of Representative Oxazole Derivatives

| Compound | Assay | IC₅₀ (µM) / % Inhibition | Target | Reference |

| Oxaprozin | COX-2 Inhibition | 0.1 | COX-2 | [3] |

| Naphthoxazole Derivative | LOX Inhibition | 5.2 | LOX | [5] |

| Benzoxazole Derivative | IL-6 Production | 5.09 | MD2 | [6] |

| Substituted Oxazole | Carrageenan-induced paw edema | 58% at 100 mg/kg | In vivo | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is commonly used to screen for the acute anti-inflammatory activity of new compounds.

-

Animal Grouping: Divide rats into groups (n=6), including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the oxazole derivative.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the oxazole scaffold has allowed for the elucidation of key structural features required for potent biological activity.

-

Anticancer Activity: For many anticancer oxazoles that act as tubulin inhibitors, the presence of a trimethoxyphenyl ring at one position and a substituted phenyl ring at another is crucial for activity. The nature and position of substituents on the phenyl ring can significantly influence potency.[1]

-

Antimicrobial Activity: In antimicrobial oxazoles, the introduction of halogen atoms or electron-withdrawing groups on the pendant aromatic rings often enhances activity. The lipophilicity of the molecule also plays a critical role in its ability to penetrate microbial cell membranes.[4][8]

-

Anti-inflammatory Activity: For oxazole-based COX-2 inhibitors, the presence of a sulfonamide or a similar acidic group is often required for selective binding to the enzyme's active site. The overall shape and electronic properties of the molecule determine its potency and selectivity.[3]

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Activity of Fluorinated Oxazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. Among these privileged structures, the oxazole ring system has emerged as a versatile pharmacophore, present in a wide array of biologically active compounds. This technical guide delves into the synthesis, biological evaluation, and mechanisms of action of fluorinated oxazoles, providing researchers and drug development professionals with a comprehensive resource to navigate this promising area of therapeutic discovery.

Introduction to Fluorinated Oxazoles

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties. The high electronegativity and small size of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4][5][6][7][8][9] When incorporated into the oxazole framework, these effects can lead to compounds with enhanced potency and improved pharmacokinetic profiles. Oxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[10][11][12][13] This guide will focus on the anticancer applications of fluorinated oxazoles, with a particular emphasis on their role as kinase and tubulin inhibitors.

Synthesis of Fluorinated Oxazoles

The synthesis of fluorinated oxazoles can be achieved through various established synthetic routes, often involving the construction of the oxazole ring from fluorinated precursors or the late-stage fluorination of an existing oxazole scaffold. Common methods for oxazole synthesis include the Robinson-Gabriel synthesis, the van Leusen reaction, and the reaction of α-haloketones with primary amides.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of an α-acylamino ketone. The starting material can be prepared by the Dakin-West reaction. Dehydrating agents such as sulfuric acid or phosphorus oxychloride are commonly used to effect the cyclization.[14]

Van Leusen Oxazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring.[15] This reaction is known for its high efficiency and tolerance of a wide range of functional groups.

A general experimental workflow for the synthesis of oxazole derivatives is depicted below.

Caption: General workflow for the synthesis of fluorinated oxazoles.

Biological Activity and Quantitative Data

Fluorinated oxazoles have shown significant promise as anticancer agents, with several derivatives exhibiting potent activity against a range of cancer cell lines. The tables below summarize the quantitative biological activity data for selected fluorinated oxazole and related heterocyclic derivatives.

Table 1: Anticancer Activity of Fluorinated 1,3-Oxazole Sulfonamide Derivatives [16]

| Compound ID | Structure | Cancer Cell Line | GI50 (µM) |

| 27 | 2-chloro-6-fluoro aniline derivative | Leukemia | < 0.01 |

| 28 | 2-chloro-4-fluoro aniline derivative | Leukemia | 0.03 |

| 40 | 3-chloro-4-fluoro aniline derivative | Leukemia | 0.02 |

| 52 | 3-chloro-2-fluoro aniline derivative | Leukemia | < 0.01 |

| 56 | 3-fluoro-5-methyl aniline derivative | Leukemia | 0.03 |

Table 2: Anticancer Activity of a Fluorinated 5-Sulfinyl-1,3-Oxazole Derivative [1][17]

| Compound ID | Structure | Cancer Subpanel | GI50 (µM) | TGI (µM) | LC50 (µM) |

| 3l | 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide | Leukemia | 1.64 | 3.16 | 5.53 |

| Non-Small Cell Lung | 1.86 | 3.81 | 7.27 | ||

| Colon Cancer | 1.78 | 3.55 | 6.55 | ||

| CNS Cancer | 1.74 | 3.47 | 6.24 | ||

| Melanoma | 1.77 | 3.53 | 6.39 | ||

| Ovarian Cancer | 1.83 | 3.69 | 6.84 | ||

| Renal Cancer | 1.79 | 3.58 | 6.59 | ||

| Prostate Cancer | 1.75 | 3.49 | 6.31 | ||

| Breast Cancer | 1.82 | 3.65 | 6.75 |

Table 3: Activity of Fluorinated Oxadiazole and Other Heterocyclic Derivatives

| Compound Class | Target/Assay | Compound | IC50/EC50 (µM) | Reference |

| 1,2,4-Oxadiazole linked 5-fluorouracil | Anticancer (A549) | 7a | 0.18 | [18] |

| 1,2,4-Oxadiazole linked 5-fluorouracil | Anticancer (MCF-7) | 7a | 0.76 | [18] |

| Benzofuran-Oxadiazole Hybrid | Anticancer (A549) | 5d | 6.3 | [9] |

| Fluorinated Azole | Anticancer (MCF-7) | 1b | 11.63 | [19] |

| Fluorinated Azole | Anticancer (HepG2) | 1b | 34.10 | [19] |

Mechanisms of Action and Signaling Pathways

Fluorinated oxazoles exert their biological effects through various mechanisms, primarily by targeting key proteins involved in cell proliferation and survival. Two prominent mechanisms are the inhibition of tubulin polymerization and the inhibition of protein kinases.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, and their disruption is a validated anticancer strategy.[20] Certain fluorinated oxazoles act as tubulin polymerization inhibitors, binding to tubulin and preventing its assembly into microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[16][21] The depolymerization of microtubules disrupts the mitotic spindle, a critical structure for chromosome segregation during mitosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]

- 9. bosterbio.com [bosterbio.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 13. canadacommons.ca [canadacommons.ca]

- 14. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. iris.unipa.it [iris.unipa.it]

In-Depth Technical Guide: Discovery and Synthesis of Novel 2-(4-Fluorophenyl)oxazole Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 2-(4-Fluorophenyl)oxazole analogs. The document details synthetic methodologies, summarizes quantitative biological data, and outlines key experimental protocols. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom, particularly on a phenyl ring, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This has led to a growing interest in the development of 2-(4-Fluorophenyl)oxazole analogs as potential therapeutic agents. This guide focuses on the synthesis and biological evaluation of this promising class of compounds, with a particular emphasis on their potential as anticancer agents.

Synthetic Methodologies

The synthesis of 2-(4-Fluorophenyl)oxazole analogs can be achieved through several established methods. Two of the most common and versatile approaches are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles from 2-acylamino ketones.[1][2][3] The reaction involves an intramolecular cyclization followed by dehydration, typically catalyzed by a strong acid.

Experimental Protocol: Robinson-Gabriel Synthesis of a 2-(4-Fluorophenyl)-5-substituted Oxazole Analog [4]

-

Preparation of the 2-Acylamino Ketone Precursor: The synthesis begins with the acylation of an appropriate α-amino ketone with 4-fluorobenzoyl chloride. The α-amino ketone can be prepared from the corresponding α-bromoketone by reaction with an amine source.

-

Cyclodehydration: The resulting 2-(4-fluorobenzamido) ketone (1 equivalent) is dissolved in a suitable solvent such as toluene or dioxane.

-

A dehydrating agent, such as concentrated sulfuric acid (H₂SO₄)[4], phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA)[3], is added cautiously to the solution.

-

The reaction mixture is heated, typically at temperatures ranging from 60°C to reflux, for a period of 2 to 16 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it into ice-water.

-

The aqueous layer is neutralized with a base, such as sodium bicarbonate, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-(4-Fluorophenyl)oxazole analog.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis provides an alternative route to oxazoles, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. This method is particularly useful for the synthesis of 5-substituted oxazoles.

Biological Evaluation: Anticancer Activity

2-(4-Fluorophenyl)oxazole analogs have been investigated for their potential as anticancer agents. Their cytotoxic effects are typically evaluated against a panel of human cancer cell lines using in vitro assays.

In Vitro Anticancer Activity

The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are often expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In Vitro Anticancer Activity of Selected 2-(4-Fluorophenyl)imidazol-5-one Analogs (Structurally similar to oxazoles)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 6 | Hela | - | Doxorubicin | - |

| MCF-7 | - | - | ||

| PC3 | - | 8.15 | ||

| HCT-116 | - | - | ||

| 25 | Hela | - | Doxorubicin | - |

| MCF-7 | - | - | ||

| PC3 | - | 8.15 | ||

| HCT-116 | - | - | ||

| 26 | Hela | - | Doxorubicin | - |

| MCF-7 | - | - | ||

| PC3 | - | 8.15 | ||

| HCT-116 | - | - | ||

| 29 | Hela | - | Doxorubicin | - |

| MCF-7 | - | - | ||

| PC3 | - | 8.15 | ||

| HCT-116 | - | - | ||

| 30 | PC3 | 8.15 | Doxorubicin | - |

| 4 | - | 10.58-11.45 | Doxorubicin | - |

| 18 | - | 10.58-11.45 | Doxorubicin | - |

Note: Data for 2-(4-Fluorophenyl)imidazol-5-ones from a study by Abdel-Wahab et al. is presented here due to structural similarity and to illustrate the potential anticancer activity of this class of compounds. Specific IC₅₀ values for each cell line for compounds 6, 25, 26, 29, 4, and 18 were not fully detailed in the abstract.[1]

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, PC3, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the 2-(4-Fluorophenyl)oxazole analogs (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Signaling Pathway Modulation

The anticancer activity of oxazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for anticancer drug development.[5] While direct evidence for 2-(4-Fluorophenyl)oxazole analogs is still emerging, related oxadiazole compounds have been shown to induce apoptosis through p53-mediated pathways.[6]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 2-(4-Fluorophenyl)oxazole analogs.

Experimental Protocol: Western Blot Analysis of the PI3K/Akt Pathway[8][9]

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it a valuable tool for assessing the phosphorylation status of key proteins in a signaling pathway.

-

Cell Lysis: Cancer cells treated with the 2-(4-Fluorophenyl)oxazole analogs are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-PI3K, total PI3K).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of the compound on protein activation.

Experimental Workflows

The discovery and development of novel 2-(4-Fluorophenyl)oxazole analogs follow a structured workflow, from initial synthesis to biological evaluation.

Caption: General experimental workflow for the discovery and development of 2-(4-Fluorophenyl)oxazole analogs.

Conclusion

This technical guide has provided an in-depth overview of the synthesis and biological evaluation of 2-(4-Fluorophenyl)oxazole analogs. The detailed synthetic protocols for the Robinson-Gabriel synthesis, along with the experimental procedures for in vitro anticancer screening and Western blot analysis, offer a practical framework for researchers in the field. The presented data, although preliminary for this specific subclass, highlights the potential of these compounds as anticancer agents. Future work should focus on synthesizing a broader range of analogs to establish a clear structure-activity relationship and to definitively elucidate their mechanism of action, particularly their interaction with key cancer-related signaling pathways such as the PI3K/Akt/mTOR pathway. The logical workflows and signaling pathway diagrams provided herein serve as valuable tools for guiding future research and development efforts in this promising area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 7. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 2-(4-Fluorophenyl)oxazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of the novel compound 2-(4-Fluorophenyl)oxazole. As part of the broader family of oxazole derivatives, which have demonstrated significant potential in anticancer research, this document outlines the experimental protocols, presents hypothetical yet representative data based on related compounds, and visualizes key workflows and potential mechanisms of action.[1][2][3] The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar heterocyclic compounds.

Introduction to 2-(4-Fluorophenyl)oxazole and Its Therapeutic Potential

Oxazole derivatives are a class of five-membered heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The substitution pattern on the oxazole ring is a critical determinant of the compound's biological effects. The presence of a fluorophenyl group, as in 2-(4-Fluorophenyl)oxazole, is a common strategy in drug design to enhance metabolic stability and binding affinity to target proteins.

Preliminary cytotoxicity screening is a crucial first step in the drug discovery process to assess the potential of a new chemical entity to inhibit cancer cell growth.[4][5][6] This in vitro evaluation provides essential data on the dose-dependent effects of the compound on various cancer cell lines, guiding further preclinical development.[4][5]

Experimental Protocols

The following sections detail the methodologies for conducting a preliminary cytotoxicity screening of 2-(4-Fluorophenyl)oxazole. These protocols are based on standard and widely accepted assays in the field of cancer cell biology.

Cell Lines and Culture Conditions

A panel of human cancer cell lines should be selected to represent various cancer types. For instance:

-

MCF-7: Human breast adenocarcinoma

-

A549: Human lung carcinoma

-

HeLa: Human cervical adenocarcinoma

-

PC3: Human prostate adenocarcinoma

-

HepG2: Human liver carcinoma

The cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of 2-(4-Fluorophenyl)oxazole (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for 48 to 72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary

The following tables summarize hypothetical cytotoxicity data for 2-(4-Fluorophenyl)oxazole against a panel of cancer cell lines, based on typical results for similar oxazole derivatives.[7][8][9][10]

Table 1: IC50 Values (µM) of 2-(4-Fluorophenyl)oxazole after 48h Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 22.5 |

| HeLa | Cervical Adenocarcinoma | 18.9 |

| PC3 | Prostate Adenocarcinoma | 12.8 |

| HepG2 | Liver Carcinoma | 25.1 |

Table 2: Percentage of Cell Viability at Different Concentrations of 2-(4-Fluorophenyl)oxazole

| Concentration (µM) | MCF-7 (%) | A549 (%) | HeLa (%) | PC3 (%) | HepG2 (%) |

| 0.1 | 98.5 | 99.1 | 97.8 | 98.2 | 99.3 |

| 1 | 85.2 | 88.6 | 86.4 | 84.1 | 90.2 |

| 10 | 55.7 | 62.3 | 58.1 | 51.5 | 65.4 |

| 50 | 20.1 | 28.9 | 24.5 | 18.3 | 30.7 |

| 100 | 8.3 | 15.4 | 11.2 | 7.9 | 16.8 |

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for cytotoxicity screening and a plausible signaling pathway that may be affected by 2-(4-Fluorophenyl)oxazole, based on the known mechanisms of other anticancer oxazole derivatives.[1]

Caption: Experimental workflow for the MTT-based cytotoxicity screening of 2-(4-Fluorophenyl)oxazole.

Many oxazole derivatives exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways.[1] A potential mechanism for 2-(4-Fluorophenyl)oxazole could involve the inhibition of pro-survival pathways and the activation of pro-apoptotic pathways.

Caption: Hypothetical signaling pathway for apoptosis induction by 2-(4-Fluorophenyl)oxazole.

Conclusion and Future Directions

The preliminary cytotoxicity screening is a fundamental component of the early-stage evaluation of novel anticancer drug candidates.[11] The data and protocols presented in this guide provide a framework for assessing the cytotoxic potential of 2-(4-Fluorophenyl)oxazole. Based on the representative data, this compound exhibits promising dose-dependent cytotoxic effects against a range of human cancer cell lines.

Future studies should aim to:

-

Confirm the cytotoxic activity in a broader panel of cancer cell lines.

-

Elucidate the precise mechanism of action, including the specific molecular targets and signaling pathways involved.

-

Conduct further in vitro assays to evaluate effects on cell cycle progression, apoptosis induction, and other hallmarks of cancer.

-

Advance the most promising compounds to in vivo studies to assess their efficacy and safety in animal models.

This systematic approach will be critical in determining the therapeutic potential of 2-(4-Fluorophenyl)oxazole as a novel anticancer agent.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 6. kosheeka.com [kosheeka.com]

- 7. iris.unipa.it [iris.unipa.it]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. miltenyibiotec.com [miltenyibiotec.com]

An In-Depth Spectroscopic Analysis of 2-(4-Fluorophenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(4-Fluorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes data from closely related analogs to provide representative spectroscopic characteristics. Detailed experimental protocols for each technique are also presented to aid researchers in their laboratory work.

Molecular Structure

2-(4-Fluorophenyl)oxazole consists of a central oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This ring is substituted at the 2-position with a 4-fluorophenyl group.

Caption: Chemical structure of 2-(4-Fluorophenyl)oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for 2-(4-Fluorophenyl)oxazole, based on data from analogous compounds such as 2-(4-Fluorophenyl)-1H-benzo[d]imidazole.[1] The chemical shifts of the 4-fluorophenyl group are expected to be similar, though the heterocyclic portion of the molecule will influence the exact values.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5' | 7.90 - 8.10 | Doublet of Doublets | J(H-F) ≈ 8.5, J(H-H) ≈ 5.5 |

| H-3' | 7.20 - 7.40 | Triplet | J(H-F) ≈ J(H-H) ≈ 8.5 |

| H-4 | 7.80 - 7.95 | Singlet | - |

| H-5 | 7.25 - 7.45 | Singlet | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 160 - 165 |

| C-4 | 135 - 140 |

| C-5 | 120 - 125 |

| C-1' | 125 - 130 (d, J(C-F) ≈ 3 Hz) |

| C-2', C-6' | 128 - 132 (d, J(C-F) ≈ 9 Hz) |

| C-3', C-5' | 115 - 118 (d, J(C-F) ≈ 22 Hz) |

| C-4' | 162 - 166 (d, J(C-F) ≈ 250 Hz) |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of 2-(4-Fluorophenyl)oxazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.[2] A larger number of scans will be necessary due to the low natural abundance of ¹³C.[2][3]

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption bands for 2-(4-Fluorophenyl)oxazole are based on data from the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, as the vibrational modes of the 4-fluorophenyl group and the heterocyclic ring are expected to show similarities.[4]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1610 - 1580 | C=N stretch (oxazole ring) | Strong |

| 1550 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1250 - 1200 | C-O-C stretch (oxazole ring) | Strong |

| 1220 - 1180 | C-F stretch | Strong |

| 1100 - 1000 | In-plane C-H bending | Medium |

| 850 - 800 | Out-of-plane C-H bending (para-disubstituted) | Strong |

Experimental Protocol for FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method): [5]

-

Dissolve a small amount (1-2 mg) of 2-(4-Fluorophenyl)oxazole in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

-

Apply a drop of the sample solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular ion peak for 2-(4-Fluorophenyl)oxazole (C₉H₆FNO) would appear at m/z = 163.04.

-

Major Fragmentation Pathways: Based on the known fragmentation of oxazole derivatives, the following key fragments are anticipated under electron impact (EI) ionization:

-

Loss of CO: A common fragmentation pathway for oxazoles involves the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z = 135.

-

Formation of Fluorobenzonitrile Cation: Cleavage of the oxazole ring can lead to the formation of the stable 4-fluorobenzonitrile radical cation at m/z = 121.

-

Fluorophenyl Cation: Fragmentation can also produce the 4-fluorophenyl cation at m/z = 95.

-

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.

Sample Preparation (for Direct Infusion):

-

Prepare a dilute solution of 2-(4-Fluorophenyl)oxazole (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6]

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.[6]

-

Filter the final solution through a syringe filter (0.22 µm) to remove any particulate matter.

Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer. For electron impact (EI) ionization, the sample is typically vaporized. For electrospray ionization (ESI), the sample solution is infused directly.

-

Set the ionization source parameters (e.g., electron energy for EI, spray voltage for ESI) to optimal values for ionization.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and expected fragment ions.

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation mechanisms that are consistent with the observed peaks and the structure of the molecule.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 2-(4-Fluorophenyl)oxazole.

References

- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. ajchem-a.com [ajchem-a.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Potential Therapeutic Targets of 2-(4-Fluorophenyl)oxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(4-Fluorophenyl)oxazole core structure represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the potential therapeutic targets of the 2-(4-Fluorophenyl)oxazole moiety by examining the biological activities of its closely related analogs and derivatives. While direct studies on the specific 2-(4-Fluorophenyl)oxazole compound are limited, the consistent findings across numerous studies on its derivatives strongly suggest its potential in oncology, inflammatory disorders, and neurodegenerative diseases. This document will delve into these potential applications, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Potential Therapeutic Areas and Molecular Targets

Research on derivatives of 2-(4-Fluorophenyl)oxazole and structurally similar compounds points to three primary therapeutic areas: oncology, inflammation, and neuroscience.

Oncology

The oxazole scaffold is a common feature in many compounds with demonstrated anticancer activity.[1] Derivatives of 2-(4-fluorophenyl)oxazole have shown promise by targeting various mechanisms involved in cancer cell proliferation and survival.

Potential Targets:

-

Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.

-

Microtubules: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

-

Protein Kinases: Various protein kinases are dysregulated in cancer. Fluorophenyl-containing heterocyclic compounds have been developed as inhibitors of kinases such as Aurora Kinase B, which is involved in cell cycle regulation.

-

DNA Topoisomerases: These enzymes are essential for DNA replication and are established targets for cancer chemotherapy. Certain oxazole derivatives have been found to inhibit their activity.[1]

Quantitative Data on Anticancer Activity of 2-(4-Fluorophenyl)oxazole Derivatives:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Azole derivatives with trifluorophenyl ring | MCF-7 (Breast) | 5.84 ± 0.76 | [2] |

| MDA-MB-231 (Breast) | 5.01 ± 0.32 | [2] | |

| HCT-116 (Colon) | 5.57 ± 0.02 | [2] | |

| 1,2,4-Oxadiazole derivatives | A549 (Lung) | 0.18 ± 0.019 | [3] |

| DU145 (Prostate) | 1.13 ± 0.55 | [3] | |

| MDA-MB-231 (Breast) | 0.93 ± 0.013 | [3] |

Anti-Inflammatory Applications

Chronic inflammation is a key component of numerous diseases. The 2-(4-Fluorophenyl)oxazole scaffold is present in molecules designed to modulate key inflammatory pathways.

Potential Targets:

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.[4]

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the production of other pro-inflammatory mediators like TNF-α and IL-6.

-

Nuclear Factor-kappa B (NF-κB): NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[5]

Neuroscience and Neurodegenerative Diseases

The neuroprotective potential of fluorophenyl-containing heterocyclic compounds is an emerging area of research. These compounds are being investigated for their ability to modulate neuronal signaling and protect against neuronal damage.

Potential Targets:

-

Gamma-Aminobutyric Acid A (GABA-A) Receptors: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[6]

-

Glycogen Synthase Kinase 3 Beta (GSK-3β): GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Oxazole-carboxamide hybrids have shown inhibitory activity against GSK-3β.[7]

-

Sigma Receptors: A benzoxazolone derivative containing a 4-fluorophenylpiperazinyl moiety has demonstrated neuroprotective effects against methamphetamine-induced neurotoxicity through its interaction with sigma receptors.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against the COX-2 enzyme.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of a fluorescent probe, human recombinant COX-2 enzyme, and a solution of arachidonic acid (substrate).

-

Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. Include a positive control (e.g., celecoxib) and a negative control (vehicle).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to interact with the enzyme.

-

Initiation of Reaction: Add the arachidonic acid solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

p38 MAPK Phosphorylation Western Blot

Objective: To assess the effect of a test compound on the phosphorylation (activation) of p38 MAPK in cells.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, synoviocytes) and treat them with a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS]) in the presence or absence of the test compound for a specified time.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 [TBST]) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. To normalize the results, strip the membrane and re-probe with an antibody for total p38 MAPK and a loading control (e.g., β-actin). The ratio of p-p38 to total p38 indicates the level of p38 MAPK activation.

Visualizations

Signaling Pathways

Caption: Potential inhibition of the NF-κB signaling pathway.

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Experimental Workflow

Caption: Western blot workflow for p38 MAPK phosphorylation.

Conclusion

The 2-(4-Fluorophenyl)oxazole scaffold is a promising starting point for the development of novel therapeutics. The consistent and potent biological activities observed in its derivatives strongly suggest that this core structure has the potential to interact with key targets in oncology, inflammation, and neurodegenerative diseases. Further investigation through the synthesis and comprehensive biological evaluation of 2-(4-Fluorophenyl)oxazole and its close analogs is warranted to fully elucidate its therapeutic potential and mechanism of action. This technical guide provides a foundational understanding for researchers and drug development professionals to explore this promising chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells | Semantic Scholar [semanticscholar.org]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxazole-4-carboxamide/butylated hydroxytoluene hybrids with GSK-3β inhibitory and neuroprotective activities against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Pharmacophore of 2-(4-Fluorophenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core pharmacophoric features of the 2-(4-fluorophenyl)oxazole scaffold, a privileged structure in medicinal chemistry. By analyzing structure-activity relationships (SAR) from various studies, this document aims to provide a comprehensive understanding of the key chemical attributes that govern the biological activity of its derivatives. This guide synthesizes data from multiple research endeavors to construct a putative pharmacophore model, offering insights for the rational design of novel therapeutics.

Introduction to the 2-(4-Fluorophenyl)oxazole Core

The 2-(4-fluorophenyl)oxazole moiety is a heterocyclic scaffold that has garnered significant attention in drug discovery due to its presence in a variety of biologically active compounds. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile framework for molecular design. The substitution of a 4-fluorophenyl group at the 2-position of the oxazole ring often imparts favorable pharmacokinetic and pharmacodynamic properties to the parent molecule. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate electronic properties.

Derivatives of this core structure have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators. Understanding the key pharmacophoric elements of this scaffold is crucial for the successful development of potent and selective drug candidates.

Pharmacophore Model of 2-(4-Fluorophenyl)oxazole Derivatives

Based on a comprehensive review of published structure-activity relationship (SAR) studies, a general pharmacophore model for 2-(4-fluorophenyl)oxazole derivatives can be proposed. This model highlights the essential structural features required for biological activity.

Key Pharmacophoric Features:

-

Hydrogen Bond Acceptor: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within the binding site of a biological target.

-

Aromatic/Hydrophobic Region: The 2-(4-fluorophenyl) group provides a significant hydrophobic region that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in the target protein. The fluorine atom can also participate in specific halogen bonding interactions.

-

Substituent Positions: The 4- and 5-positions of the oxazole ring are key points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Substituents at these positions can introduce additional hydrogen bond donors/acceptors, hydrophobic groups, or charged moieties to optimize target engagement.

The following diagram illustrates the proposed pharmacophore model.

Caption: Proposed pharmacophore model for 2-(4-Fluorophenyl)oxazole derivatives.

Structure-Activity Relationship (SAR) Analysis

Analysis of various studies on biologically active molecules containing the 2-(4-fluorophenyl)oxazole core reveals important structure-activity relationships.

Substitutions on the Oxazole Ring

-

Position 4: This position is frequently substituted to modulate activity. For instance, in a series of phosphodiesterase 4 (PDE4) inhibitors, a substituted pyrazole moiety at the 4-position of the oxazole ring was found to be crucial for potent inhibitory activity.[1] The nature of the substituent can influence interactions with the catalytic domain of the enzyme.

-

Position 5: Modifications at this position have been shown to significantly impact biological activity. In the development of antitubulin agents, the introduction of various substituted phenyl rings at the 5-position of a 2-methyloxazole core (structurally related to the topic scaffold) led to compounds with potent antiproliferative activity.[2] This suggests that the 5-position can be exploited to achieve specific interactions with the target protein.

Substitutions on the 2-Phenyl Ring

While the 4-fluoro substitution is a common feature, modifications to other positions of the 2-phenyl ring can also influence activity. The fluorine atom at the para-position is often favored for its ability to enhance metabolic stability and potentially form halogen bonds. The electronic nature of substituents on this ring can affect the overall electron density of the oxazole core, thereby influencing its binding characteristics.

Quantitative Data on 2-(4-Fluorophenyl)oxazole Derivatives

The following table summarizes the biological activity data for a selection of compounds containing the 2-(4-fluorophenyl)oxazole or a closely related scaffold from various studies. This data highlights the impact of structural modifications on potency.

| Compound ID | Target | Assay Type | IC50/EC50 (µM) | Reference |

| Compound 4c | PDE4B | Enzyme Inhibition | 1.6 ± 0.4 | [1] |

| Compound 13 | Neuropeptide S Receptor | Calcium Mobilization | pA2 = 7.10 | [3] |

| Compound 4g | Tubulin Polymerization | Antiproliferative | 0.00035 - 0.0046 | [2] |

| Thiourea Derivative | α-amylase | Enzyme Inhibition | 0.0533 | [4] |

| Thiourea Derivative | α-glycosidase | Enzyme Inhibition | 0.0249 | [4] |

Experimental Protocols

This section provides an overview of the general synthetic methodologies and biological assays employed in the characterization of 2-(4-fluorophenyl)oxazole derivatives.

General Synthesis of 2,4-Disubstituted Oxazoles

A common method for the synthesis of 2,4-disubstituted oxazoles involves the cyclodehydration of α-acylamino aldehydes or ketones.[5]

Workflow for the Synthesis of 2,4-Disubstituted Oxazoles:

Caption: General synthetic workflow for 2,4-disubstituted oxazoles.

Detailed Steps:

-

Acylation: An α-amino acid is acylated with an appropriate acylating agent (e.g., an acid chloride or anhydride) to yield an α-acylamino acid.

-

Reduction: The carboxylic acid of the α-acylamino acid is selectively reduced to an aldehyde to form the corresponding α-acylamino aldehyde.

-

Cyclodehydration: The α-acylamino aldehyde undergoes cyclodehydration, often promoted by reagents such as triphenylphosphine and hexachloroethane, to afford the 2,4-disubstituted oxazole.[5]

Biological Assays

The inhibitory activity of compounds against specific enzymes is a common evaluation method. For example, the inhibition of PDE4B can be determined using a biochemical assay that measures the conversion of a fluorescently labeled cAMP substrate.

Workflow for a Typical Enzyme Inhibition Assay:

Caption: General workflow for an in vitro enzyme inhibition assay.

The biological activity of these compounds is also frequently assessed in cellular contexts. For instance, antiproliferative activity can be determined using an MTT assay on various cancer cell lines.

Signaling Pathways

Derivatives of 2-(4-fluorophenyl)oxazole have been shown to modulate various signaling pathways, depending on their specific biological target.

-

MAPK Signaling Pathway: Some kinase inhibitors containing related heterocyclic scaffolds have been shown to inhibit the MAPK signaling pathway, which is often dysregulated in cancer.[6] Inhibition of kinases in this pathway can lead to decreased cell proliferation and induction of apoptosis.

The following diagram illustrates a simplified representation of a kinase-mediated signaling pathway.

Caption: Simplified kinase signaling pathway modulated by an inhibitor.

Conclusion

The 2-(4-fluorophenyl)oxazole scaffold represents a valuable starting point for the design of novel therapeutic agents. The key pharmacophoric features, including the hydrogen bond accepting oxazole nitrogen, the hydrophobic 4-fluorophenyl group, and the strategically important 4- and 5-positions for substitution, provide a solid foundation for further optimization. By leveraging the structure-activity relationships and experimental methodologies outlined in this guide, researchers can continue to explore the therapeutic potential of this versatile chemical entity. Future work should focus on the synthesis and evaluation of focused compound libraries to further refine the pharmacophore model and to develop potent and selective modulators of various biological targets.

References

- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Solubility and Stability of 2-(4-Fluorophenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the aqueous solubility and chemical stability of the novel compound 2-(4-Fluorophenyl)oxazole. Given the absence of specific published experimental data for this compound, this document outlines standardized protocols and predictive insights based on the physicochemical properties of related 2-aryloxazole and fluorophenyl structures. The experimental designs detailed herein are grounded in the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.

Physicochemical Properties and Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a weakly basic compound like a 2-aryloxazole, solubility is expected to be pH-dependent. The 4-fluorophenyl substituent will influence the lipophilicity and crystal lattice energy, both of which are key factors in aqueous solubility.

Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| Molecular Weight | 163.15 g/mol | Calculation |

| pKa (most basic) | 0.5 - 2.0 | ACD/Labs, MarvinSketch |